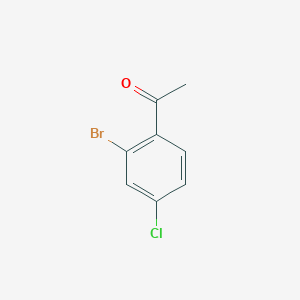

1-(2-Bromo-4-chlorophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBATMJMOGHOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405736 | |

| Record name | 1-(2-bromo-4-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-40-1 | |

| Record name | 1-(2-bromo-4-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 825-40-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Bromo-4-chlorophenyl)ethanone CAS number and properties

CAS Number: 825-40-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Bromo-4-chlorophenyl)ethanone, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of experimental data for this specific regioisomer, this guide includes data from the closely related and well-documented isomer, 2-bromo-1-(4-chlorophenyl)ethanone (CAS: 536-38-9), to provide valuable comparative insights.

Chemical and Physical Properties

This compound is a halogenated acetophenone derivative. Below is a summary of its core properties.

| Property | Value | Reference |

| CAS Number | 825-40-1 | [1] |

| Molecular Formula | C₈H₆BrClO | [1] |

| Molecular Weight | 233.49 g/mol | [2][3] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Bromo-4-chloroacetophenone, 4-acetyl-3-bromo-1-chlorobenzene | [1] |

| Appearance | White to pale yellow crystalline solid | [2] |

| Purity | ≥98% (typical commercial grade) | N/A |

| Melting Point | 93-96 °C (for isomer CAS 536-38-9) | [2] |

| Boiling Point | ~186-278 °C (estimate for isomer CAS 536-38-9) | [2][3] |

| Solubility | Insoluble in water; Soluble in methanol | [2][3] |

Structural Identifiers:

| Identifier | Code |

| SMILES | CC(=O)C1=CC=C(Cl)C=C1Br |

| InChI | InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This procedure outlines the bromination of 4'-chloroacetophenone. The bromination is expected to occur at the ortho position to the acetyl group due to directing effects, followed by bromination of the methyl group of the acetyl moiety.

Reaction:

1-(4-chlorophenyl)ethanone → this compound

Materials and Reagents:

-

1-(4-chlorophenyl)ethanone

-

N-Bromosuccinimide (NBS)

-

PEG-400 and Water (1:2 mixture) or Dichloromethane

-

Ultrasonic bath (optional, for rate enhancement)

-

Stirring apparatus

-

Standard laboratory glassware

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 1-(4-chlorophenyl)ethanone in a suitable solvent such as a PEG-400 and water mixture.

-

Addition of Brominating Agent: Add 1.0 equivalent of N-Bromosuccinimide (NBS) to the solution with continuous stirring.

-

Reaction Conditions: The reaction mixture can be stirred at room temperature or gently heated (e.g., 80°C) to ensure completion. For enhanced reaction rates, sonication in an ultrasonic bath can be employed.[4]

-

Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction mixture is extracted with dichloromethane.

-

Purification: The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

No specific experimental spectra for this compound (CAS 825-40-1) are publicly available. The following data is for the closely related isomer 2-bromo-1-(4-chlorophenyl)ethanone (CAS 536-38-9) and serves as a valuable reference for characterization.[5]

¹H NMR Data (400 MHz, CDCl₃) of 2-bromo-1-(4-chlorophenyl)ethanone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.94 | d, J = 8.8 Hz | 2H | Aromatic H (ortho to C=O) |

| 7.48 | d, J = 8.8 Hz | 2H | Aromatic H (meta to C=O) |

| 4.42 | s | 2H | -CH₂Br |

¹³C NMR Data (100 MHz, CDCl₃) of 2-bromo-1-(4-chlorophenyl)ethanone

| Chemical Shift (δ) ppm | Assignment |

| 190.2 | C=O |

| 140.5 | Aromatic C-Cl |

| 132.2 | Aromatic C-C=O |

| 130.3 | Aromatic CH (ortho to C=O) |

| 129.2 | Aromatic CH (meta to C=O) |

| 30.4 | -CH₂Br |

Reactivity and Applications in Drug Development

This compound is a versatile building block in organic synthesis, primarily owing to the reactivity of the α-bromo ketone functional group.

Key Reactions:

-

Nucleophilic Substitution: The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functional groups.

-

Alkylation: It serves as an effective alkylating agent for various substrates.

-

Heterocycle Synthesis: This compound is a valuable precursor for the synthesis of various heterocyclic systems, which are prevalent in many pharmaceutical agents.[6]

Caption: General reactivity of this compound in synthesis.

Safety and Handling

Hazard Statements:

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and amines.

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

References

An In-depth Technical Guide to 1-(2-Bromo-4-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and synthetic considerations for 1-(2-Bromo-4-chlorophenyl)ethanone (CAS No. 825-40-1), a key intermediate in various organic synthesis applications, particularly in the development of pharmaceuticals and agrochemicals.[1] This document summarizes available quantitative data, outlines a representative experimental protocol for its synthesis, and visualizes the synthetic pathway.

Molecular Structure and Properties

This compound is an aromatic ketone characterized by a phenyl ring substituted with a bromine atom at the ortho position and a chlorine atom at the para position relative to the acetyl group. Its chemical structure and key identifiers are foundational to its role as a versatile chemical building block.

Table 1: Molecular Identifiers and Properties of this compound

| Property | Data | Reference |

| Molecular Formula | C₈H₆BrClO | |

| Molecular Weight | 233.49 g/mol | [1] |

| CAS Number | 825-40-1 | |

| SMILES | BrC1=C(C=CC(=C1)Cl)C(C)=O | |

| InChI | InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 | [1] |

| Density | 1.566 g/cm³ | [1] |

| Refractive Index | 1.569 | [1] |

| Purity | Typically ≥95% | |

| Storage Conditions | 2-8 °C, Sealed in a dry environment | [2] |

Note: Detailed experimental data such as melting point, boiling point, and specific spectral analyses for the this compound isomer (CAS 825-40-1) are not widely available in the surveyed literature. The data for the more commonly cited isomer, 2-Bromo-1-(4-chlorophenyl)ethanone (CAS 536-38-9), should not be used for this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. The following section details a representative experimental protocol for this synthesis.

Representative Experimental Protocol: Friedel-Crafts Acylation

This protocol is a standard representation for the synthesis of substituted acetophenones and is predicted for the synthesis of this compound.

Materials:

-

1-Bromo-3-chlorobenzene

-

Acetyl chloride (or Acetic Anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-3-chlorobenzene in anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Catalyst Addition: To the cooled solution, add anhydrous aluminum chloride (AlCl₃) portion-wise, ensuring the temperature remains below 10 °C. Stir the resulting slurry for 15-20 minutes.

-

Acylating Agent Addition: Add acetyl chloride dropwise from a dropping funnel to the reaction mixture over 30-60 minutes. Maintain the temperature at 0-5 °C throughout the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to obtain the final, high-purity product.

Visualized Synthetic Pathway and Logical Workflow

The following diagrams illustrate the predicted synthetic pathway for this compound and the general workflow for its synthesis and purification.

Caption: Predicted synthesis via Friedel-Crafts acylation.

Caption: Workflow for synthesis and purification.

Applications in Research and Development

This compound serves as a critical precursor in the synthesis of more complex molecules. The presence of three distinct reactive sites—the ketone's carbonyl group, and the bromine and chlorine atoms on the aromatic ring—allows for a wide range of chemical transformations. This makes it an invaluable intermediate for creating libraries of novel compounds in drug discovery and for developing new agrochemicals.[1] Its utility is primarily in nucleophilic substitution reactions and as a foundational structure for building heterocyclic systems.

References

Spectroscopic Analysis of 1-(2-Bromo-4-chlorophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-(2-bromo-4-chlorophenyl)ethanone (CAS No. 825-40-1). Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data and analogous data from structurally related isomers to serve as a reference for researchers. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the ¹H and ¹³C NMR spectral data for the related isomer, 2-bromo-1-(4-chlorophenyl)ethanone.[1] The spectra were recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).[1]

Table 1: ¹H NMR Data for 2-bromo-1-(4-chlorophenyl)ethanone [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.94 | Doublet (d) | 8.8 | 2H | Aromatic CH |

| 7.48 | Doublet (d) | 8.8 | 2H | Aromatic CH |

| 4.42 | Singlet (s) | - | 2H | -CH₂Br |

Table 2: ¹³C NMR Data for 2-bromo-1-(4-chlorophenyl)ethanone [1]

| Chemical Shift (δ) ppm | Assignment |

| 190.2 | C=O |

| 140.5 | Aromatic C |

| 132.2 | Aromatic C |

| 130.3 | Aromatic CH |

| 129.2 | Aromatic CH |

| 30.4 | -CH₂Br |

Infrared (IR) Spectroscopy Data

Predictive IR data for this compound suggests the presence of key functional group absorptions. For comparison, characteristic IR absorption bands for similar aromatic ketones are provided.

Table 3: Predicted and Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O (carbonyl) stretch |

| ~1600-1450 | Medium-Strong | C=C (aromatic) stretch |

| ~1200 | Medium | C-C stretch |

| ~800-600 | Strong | C-Cl and C-Br stretch |

Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The nominal molecular weight is 232 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion | Predicted Relative Abundance |

| 232 | [M]⁺ (with ⁷⁹Br and ³⁵Cl) | High |

| 234 | [M+2]⁺ (with ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl) | High |

| 236 | [M+4]⁺ (with ⁸¹Br and ³⁷Cl) | Medium |

| 153 | [M-Br]⁺ | Fragment Ion |

| 139 | [M-Br-CO]⁺ or [C₇H₄Cl]⁺ | Fragment Ion |

| 111 | [C₆H₄Cl]⁺ | Fragment Ion |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for solid organic compounds like this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The solution should be clear and free of particulate matter.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[3] Record a background spectrum.[4]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[3]

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[3]

-

Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[5]

-

Instrumentation: The analysis is performed on a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar DB-5 or equivalent).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

A temperature program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

-

MS Detection:

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

Electron ionization (EI) at 70 eV is a common method for generating ions.[6]

-

The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

References

Navigating the Chemistry and Safety of 1-(2-Bromo-4-chlorophenyl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of 1-(2-Bromo-4-chlorophenyl)ethanone (CAS No. 825-40-1), a halogenated acetophenone derivative utilized as a building block in organic synthesis. Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from closely related analogs to provide a thorough safety assessment.

Chemical and Physical Properties

This compound is a solid with a molecular weight of 233.49 g/mol . A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 825-40-1 | |

| Molecular Formula | C₈H₆BrClO | |

| Molecular Weight | 233.49 g/mol | |

| Appearance | Solid | |

| Purity | Typically >95% | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its corrosive and irritant properties.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

Note: Classifications are based on available Safety Data Sheets and may vary slightly between suppliers.[2]

Pictograms:

Signal Word: Warning

Toxicological Data

Acute Toxicity Data of Analogous Compounds

| Compound | CAS Number | Test Species | Route of Administration | LD50/LC50 Value | Reference |

| 2-Bromo-1-phenylethanone (Phenacyl bromide) | 70-11-1 | Not specified | Oral, Dermal, Inhalation | Fatal (classification) | [3] |

| 2-Bromo-4'-chloroacetophenone | 536-38-9 | Mouse | Oral | > 2 g/kg | [4] |

The significant discrepancy in the reported toxicity of phenacyl bromide and 2-bromo-4'-chloroacetophenone highlights the need for a cautious approach. The classification of phenacyl bromide as "Fatal" suggests that α-bromoacetophenones can be highly toxic.

Mechanism of Toxicity: The Role of Electrophilicity

The primary mechanism of toxicity for α-halo ketones, including this compound, is believed to be their electrophilic nature. The carbon atom bearing the bromine is susceptible to nucleophilic attack by biological macromolecules.

References

Technical Guide: Solubility of 1-(2-Bromo-4-chlorophenyl)ethanone in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the solubility characteristics of 1-(2-Bromo-4-chlorophenyl)ethanone, a key intermediate in organic synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this guide focuses on providing a framework for its determination. It includes a comprehensive, standardized experimental protocol for measuring thermodynamic solubility and presents a template for data organization. Furthermore, this guide illustrates the experimental workflow and the relationships between different solubility measurement techniques through detailed diagrams.

Introduction to this compound

This compound (CAS No: 825-40-1) is a halogenated acetophenone derivative with the molecular formula C₈H₆BrClO.[1][2] It typically appears as a white to pale yellow crystalline solid.[3][4] This compound is a versatile building block in organic synthesis, serving as a crucial intermediate in the creation of fine chemicals and pharmaceuticals.[3][5] Its reactivity, particularly in nucleophilic substitution and alkylation reactions, makes it valuable for constructing more complex molecules, including various heterocyclic compounds.[3]

Understanding the solubility of this intermediate in various organic solvents is critical for reaction optimization, purification processes (such as crystallization), and formulation development. A thorough knowledge of its solubility profile ensures efficient handling, reaction kinetics, and yield maximization.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The compound is noted to be soluble in methanol and insoluble in water.[4]

To facilitate systematic research and data comparison, the following table provides a standardized format for recording experimentally determined solubility values.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Experimental Method |

|---|---|---|---|---|

| e.g., Methanol | 25 | Shake-Flask / UV-Vis | ||

| e.g., Ethanol | 25 | Shake-Flask / UV-Vis | ||

| e.g., Acetone | 25 | Shake-Flask / UV-Vis | ||

| e.g., Dichloromethane | 25 | Shake-Flask / UV-Vis | ||

| e.g., Ethyl Acetate | 25 | Shake-Flask / UV-Vis | ||

| e.g., Toluene | 25 | Shake-Flask / UV-Vis |

| e.g., Dimethyl Sulfoxide | 25 | | | Shake-Flask / UV-Vis |

Experimental Protocols

The most widely recognized and reliable method for determining the thermodynamic (equilibrium) solubility of a crystalline compound is the Shake-Flask Method .[6][7] The following protocol details the procedure, coupled with UV-Vis spectroscopy for concentration analysis.

Protocol: Thermodynamic Solubility Determination via Shake-Flask and UV-Vis Spectroscopy

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Standard Solutions (for Calibration Curve):

-

Prepare a stock solution of this compound of a known high concentration in the chosen solvent.

-

Perform a series of serial dilutions from the stock solution to create at least five standard solutions of known, decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for the compound.

-

Plot a calibration curve of Absorbance vs. Concentration and determine the linear regression equation.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a glass vial. An excess is critical to ensure a saturated solution is formed.[8]

-

Add a precisely measured volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).[8]

-

Shake the mixture for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours.[8] A preliminary time-course study can be run to determine when the concentration in solution reaches a stable plateau.

-

-

Sample Separation and Analysis:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove all undissolved solid particles.[9][10] Discard the first few drops of the filtrate to avoid any adsorption effects from the filter membrane.

-

Dilute the clear filtrate with a known volume of the solvent to bring its concentration within the linear range of the previously established calibration curve.

-

Measure the absorbance of the diluted filtrate using the UV-Vis spectrophotometer at λ_max.[7]

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted filtrate and the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original, saturated solution. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Visualization of Workflows and Concepts

The following diagrams illustrate the experimental workflow for solubility determination and the classification of common solubility measurement methods.

Caption: Experimental workflow for thermodynamic solubility determination.

Caption: Relationship between solubility types and analytical methods.

References

- 1. PubChemLite - this compound (C8H6BrClO) [pubchemlite.lcsb.uni.lu]

- 2. 825-40-1|this compound|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. pharmatutor.org [pharmatutor.org]

- 8. quora.com [quora.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. enamine.net [enamine.net]

An In-depth Technical Guide to 1-(2-Bromo-4-chlorophenyl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(2-Bromo-4-chlorophenyl)ethanone. It includes a detailed, adaptable protocol for its synthesis, discusses its applications as a key intermediate in organic synthesis, particularly in the development of novel therapeutic agents, and presents relevant data in a clear, accessible format for laboratory use.

Core Properties and Data

This compound, also known by its synonym 2'-Bromo-4'-chloroacetophenone, is a halogenated aromatic ketone. Its structure features a phenyl ring substituted with a bromine atom at the ortho position and a chlorine atom at the para position relative to the acetyl group. This substitution pattern makes it a valuable and reactive building block in synthetic chemistry.

Physical and Chemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below. This data is crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2'-Bromo-4'-chloroacetophenone, 4-acetyl-3-bromo-1-chlorobenzene | [2][3][4] |

| CAS Number | 825-40-1 | [2][5] |

| Molecular Formula | C₈H₆BrClO | [2][5][6] |

| Molecular Weight | 233.49 g/mol | [2][5][6] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 44 °C | [2] |

| Boiling Point | 145 °C at 12 Torr | [2] |

| Density (Predicted) | 1.566 ± 0.06 g/cm³ | [2] |

| Solubility | Insoluble in water | [7] |

| Storage | Sealed in a dry place at room temperature | [2] |

Spectroscopic Data Summary

| Data Type | Predicted/Comparative Values | Reference(s) |

| Mass Spectrometry (Predicted for C₈H₆BrClO) | Adduct | m/z |

| ¹H NMR (CDCl₃, 400 MHz) of 2-bromo-1-(4-chlorophenyl)ethanone | δ 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 4.42 (s, 2H) | |

| ¹³C NMR (CDCl₃, 100 MHz) of 2-bromo-1-(4-chlorophenyl)ethanone | δ 190.2, 140.5, 132.2, 130.3, 129.2, 30.4 |

Synthesis and Experimental Protocols

This compound can be synthesized through the bromination of a suitable precursor. A plausible and adaptable method is the α-bromination of 1-(4-chlorophenyl)ethanone using N-bromosuccinimide (NBS). The following protocol is based on a general procedure for the synthesis of α-bromo ketones.[8]

Experimental Protocol: Synthesis of this compound

Materials:

-

1-(4-chlorophenyl)ethanone

-

N-Bromosuccinimide (NBS)

-

Polyethylene glycol (PEG-400)

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

Equipment:

-

Jacketed reaction vessel

-

Ultrasonic horn (or conventional heating with magnetic stirring)

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a jacketed reaction vessel, combine 1-(4-chlorophenyl)ethanone (1.0 eq) and N-bromosuccinimide (1.0 eq).

-

Solvent Addition: Add a mixture of PEG-400 and water (e.g., in a 1:2 ratio, 5 mL total volume) to the reactants with stirring.

-

Reaction Conditions:

-

Ultrasonic Method: Place the reaction mixture under sonication using an ultrasonic horn (e.g., 25 kHz frequency at 40% amplitude). Maintain the reaction temperature at approximately 80 °C by circulating water through the jacketed vessel.[8]

-

Conventional Method: If an ultrasonic horn is unavailable, the mixture can be heated to 80 °C with vigorous stirring. Reaction times may be longer.

-

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting acetophenone is completely consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Extract the product from the reaction mass using dichloromethane.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation of Product: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the presence of the α-bromo ketone moiety, which makes the benzylic carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a versatile building block in organic synthesis.

Key Reactions:

-

Nucleophilic Substitution: The bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups at the α-position.

-

Synthesis of Heterocycles: It is a key precursor for the synthesis of a wide range of heterocyclic compounds, including thiazoles, imidazoles, and pyrimidines, which are prevalent scaffolds in many pharmaceutical agents.[9]

-

Alkylation: It can be used as an alkylating agent for various nucleophilic substrates.

The ability to serve as a scaffold for constructing complex molecules makes this compound a compound of significant interest to drug development professionals. Its derivatives have been explored for various biological activities, including antimicrobial and antiproliferative properties.[10]

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Potential Applications in Medicinal Chemistry

This diagram outlines the potential applications of this compound as a key intermediate in the synthesis of biologically active heterocyclic compounds.

References

- 1. This compound | C8H6BrClO | CID 4712644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4'-chloroacetophenone | 825-40-1 [chemicalbook.com]

- 3. This compound | Elex Biotech LLC [elexbiotech.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 825-40-1 | CAS DataBase [m.chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. chembk.com [chembk.com]

- 8. asianpubs.org [asianpubs.org]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-4-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Bromo-4-chlorophenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis. This document details a plausible synthetic protocol, expected characterization data, and the logical workflow for its preparation and analysis.

Synthesis

The synthesis of this compound can be effectively achieved via a Friedel-Crafts acylation of 1-bromo-3-chlorobenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. The primary directing influence of the bromo and chloro substituents, both being ortho, para-directing but deactivating, along with steric hindrance, favors the formation of the desired product.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct route for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene with an acylating agent such as acetyl chloride or acetic anhydride, using a Lewis acid catalyst like anhydrous aluminum chloride.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of similar halogenated benzenes.[1][2][3][4][5][6]

Materials:

-

1-Bromo-3-chlorobenzene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas) is set up in a fume hood.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.3 equivalents) and anhydrous dichloromethane. The mixture is cooled to 0-5 °C in an ice bath.

-

Addition of Reactants: A solution of 1-bromo-3-chlorobenzene (1 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cautiously poured onto crushed ice containing concentrated hydrochloric acid. This is done to quench the reaction and decompose the aluminum chloride complex. The mixture is stirred until all solids have dissolved.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to afford pure this compound.

Characterization

A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized this compound.

Logical Workflow for Characterization

The following diagram illustrates the logical flow of the characterization process.

Caption: Logical workflow for the characterization of the final product.

Expected Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The methyl protons of the acetyl group would be a singlet at approximately δ 2.6 ppm. |

| ¹³C NMR | The carbonyl carbon should appear around δ 195-200 ppm. Aromatic carbons would be observed in the δ 120-140 ppm region. The methyl carbon would be around δ 25-30 ppm. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹. C-Br and C-Cl stretches would appear in the fingerprint region below 1000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would show a characteristic isotopic pattern for one bromine and one chlorine atom. The nominal mass would be around m/z 232, 234, and 236. A major fragment would be the acylium ion [M-CH₃]⁺. |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrClO | [7] |

| Molecular Weight | 233.49 g/mol | [7] |

| CAS Number | 825-40-1 | [8] |

| Appearance | Expected to be a solid at room temperature. | N/A |

Safety Information

It is crucial to handle all chemicals with appropriate safety precautions. This compound is expected to be an irritant. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

References

- 1. Method for preparing 2, 4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 3. CN101898947A - Method for producing 2,4-dichloroacetophenone by using solid waste chlorobenzene tar as raw material - Google Patents [patents.google.com]

- 4. Synthetic method of 2,4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]

- 6. maths.tcd.ie [maths.tcd.ie]

- 7. This compound | C8H6BrClO | CID 4712644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 825-40-1|this compound|BLD Pharm [bldpharm.com]

The Synthetic Versatility of 1-(2-Bromo-4-chlorophenyl)ethanone: A Gateway to Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromo-4-chlorophenyl)ethanone is a halogenated acetophenone derivative that serves as a valuable and versatile building block in modern organic synthesis. Its chemical structure, featuring an activated α-bromo ketone and a substituted phenyl ring, makes it a highly reactive electrophile amenable to a variety of chemical transformations. This reactivity is pivotal for its primary application as an intermediate in the synthesis of fine chemicals and, most notably, as a precursor for a diverse range of heterocyclic compounds with significant potential in pharmaceutical and agrochemical development. The presence of both bromo and chloro substituents on the phenyl ring offers additional handles for further synthetic modifications, allowing for the creation of complex molecular architectures.

Core Application: The Hantzsch Thiazole Synthesis

A paramount application of this compound is in the Hantzsch thiazole synthesis, a classic and efficient method for the construction of the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. The use of this compound in this synthesis leads to the formation of 2-amino-4-(2-bromo-4-chlorophenyl)thiazole and its derivatives, which are scaffolds of interest in medicinal chemistry due to their association with a wide spectrum of biological activities, including antimicrobial and antifungal properties.

The general mechanism of the Hantzsch thiazole synthesis involves the initial S-alkylation of the thiourea by the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-(2-bromo-4-chlorophenyl)thiazole

The following is a representative experimental protocol for the Hantzsch synthesis of 2-amino-4-(2-bromo-4-chlorophenyl)thiazole, based on established procedures for analogous α-haloketones.

Materials:

-

This compound

-

Thiourea

-

Absolute Ethanol

-

Deionized Water

-

5% Sodium Bicarbonate Solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in absolute ethanol.

-

Add 1.1 to 1.5 equivalents of thiourea to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold deionized water, which should induce the precipitation of the product.

-

Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a generous amount of deionized water to remove any inorganic salts.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data for Hantzsch Thiazole Synthesis

| α-Haloketone | Thioamide | Solvent | Conditions | Yield (%) |

| 2-Bromoacetophenone | Thiourea | Methanol | Reflux, 30 min | ~99% |

| 4-Chlorophenacyl bromide | Thiourea | Methanol | Reflux, 3 h | 95% |

| 2-Bromo-1-(p-tolyl)ethanone | Thiourea | Ethanol | Reflux, 1 h | 99% |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenylthiourea | Methanol | Microwave, 90 °C, 30 min | 95% |

Table 1: Representative yields for the Hantzsch synthesis of 2-aminothiazoles.

Spectroscopic Data

The structural confirmation of the synthesized thiazole derivatives is typically achieved through spectroscopic methods such as NMR. Below is a table of representative ¹H and ¹³C NMR chemical shifts for a similar 2-aminothiazole derivative, 2-amino-4-(4-chlorophenyl)thiazole.

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | |

| -NH₂ | 7.17 (broad singlet, D₂O exchangeable) |

| Thiazole-H | 7.55 (singlet) |

| Aromatic-H | 7.30 - 7.80 (multiplet) |

| ¹³C NMR | |

| Thiazole C-2 | ~169 |

| Thiazole C-4 | ~153 |

| Thiazole C-5 | ~111 |

| Aromatic C | 125 - 135 |

Table 2: Representative NMR spectral data for a 2-amino-4-arylthiazole.

Biological Potential: Antimicrobial and Antifungal Activity

Thiazole derivatives are a well-established class of compounds with a broad range of pharmacological activities. Notably, many 2-aminothiazole derivatives have demonstrated significant antimicrobial and antifungal properties. The synthesized 2-amino-4-(2-bromo-4-chlorophenyl)thiazole and its analogues are therefore promising candidates for screening as potential antimicrobial agents. Their mechanism of action can vary, but some thiazole derivatives have been shown to inhibit essential enzymes in microbial pathways or disrupt cell membrane integrity.

The following table presents the Minimum Inhibitory Concentration (MIC) values for some thiazole derivatives against various microbial strains, illustrating their potential as antimicrobial agents.

| Compound | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) |

| Thiazole Derivative A | 16 | 8 | 32 | 64 | 8 |

| Thiazole Derivative B | 8 | 4 | 16 | 32 | 4 |

| Thiazole Derivative C | 32 | 16 | 64 | >64 | 16 |

Table 3: Representative Minimum Inhibitory Concentration (MIC) data for analogous thiazole derivatives.

Experimental Workflow: Synthesis to Biological Screening

The following diagram illustrates a typical workflow from the synthesis of 2-amino-4-(2-bromo-4-chlorophenyl)thiazole to its subsequent biological evaluation.

Conclusion

This compound is a highly valuable synthetic intermediate, with its utility prominently demonstrated in the Hantzsch synthesis of 2-aminothiazoles. This reaction provides a straightforward and efficient route to a class of heterocyclic compounds with significant potential for the development of new therapeutic agents, particularly in the realm of antimicrobial and antifungal drugs. The detailed experimental protocols and representative data provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this versatile building block and its applications in the discovery of novel bioactive molecules. Further derivatization of the resulting thiazole scaffold can lead to the generation of extensive chemical libraries for high-throughput screening and the identification of lead compounds for drug development programs.

Literature review of 1-(2-Bromo-4-chlorophenyl)ethanone and its derivatives

An In-depth Technical Guide to 1-(2-Bromo-4-chlorophenyl)ethanone and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a halogenated acetophenone derivative that serves as a pivotal intermediate in organic synthesis. Its structure, featuring a reactive α-bromo ketone, makes it an exceptionally versatile building block for the synthesis of a wide array of heterocyclic compounds and other complex molecules. This technical guide provides a comprehensive review of the synthesis, reactivity, and applications of this compound. It focuses on its utility in generating derivatives with significant pharmacological potential, particularly chalcones with anticancer properties and 1,2,4-triazoles with antifungal activity. This document includes detailed experimental protocols, tabulated quantitative data, and process visualizations to serve as a resource for professionals in medicinal chemistry and drug development.

Introduction

α-Halo ketones are a critically important class of intermediates in synthetic organic chemistry, valued for their dual reactivity which allows for the construction of complex molecular architectures. This compound belongs to this class, possessing a bromine atom alpha to a carbonyl group. This arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic attack, while the carbonyl group itself can participate in a variety of condensation reactions. These properties enable its use as a precursor for synthesizing diverse scaffolds, most notably chalcones and nitrogen-containing heterocycles like 1,2,4-triazoles, which are known to exhibit a broad spectrum of biological activities.

Synthesis of this compound

While direct synthesis protocols for this compound are not extensively detailed in readily available literature, its synthesis can be reliably achieved through established methods for α-halogenation of ketones or via Friedel-Crafts acylation. A common and effective method is the bromination of the parent acetophenone, 1-(4-chlorophenyl)ethanone, at the α-position. However, to achieve the specific 2-bromo isomer, a more controlled approach starting from 1-bromo-3-chlorobenzene is often necessary.

Proposed Experimental Protocol: Friedel-Crafts Acylation

A plausible route involves the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and a dropping funnel is charged with anhydrous aluminum chloride (1.1 eq) and a dry solvent such as dichloromethane (DCM) or carbon disulfide under an inert atmosphere (N₂ or Ar).

-

Reaction: The flask is cooled in an ice bath (0-5 °C). A solution of 1-bromo-3-chlorobenzene (1.0 eq) in the same dry solvent is added, followed by the dropwise addition of acetyl chloride (1.05 eq).

-

Progression: After addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-6 h). The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is slowly poured into a beaker of crushed ice containing concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield this compound.

Chemical Reactivity and Key Derivatives

The synthetic utility of this compound stems from the high reactivity of the carbon-bromine bond, which is readily cleaved in nucleophilic substitution reactions. This allows for the introduction of various functional groups and the construction of heterocyclic systems.

Synthesis of Chalcones

Chalcones are synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.[1][2] These compounds form the backbone of many flavonoids and isoflavonoids and are renowned for their anticancer activities.[3]

Synthesis of 1,2,4-Triazoles

1,2,4-triazole derivatives can be synthesized from this compound through a multi-step process. This typically involves converting the ketone to a key intermediate like a thiosemicarbazone, which is then cyclized to form the triazole ring. These derivatives are prominent in medicine, particularly as potent antifungal agents that target ergosterol biosynthesis.[4][5]

Caption: Synthetic pathways from this compound.

Pharmacological Applications of Derivatives

Anticancer Activity of Chalcone Derivatives

Chalcones exhibit significant cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6] Some chalcones also act as prodrugs, undergoing bioactivation by cytochrome P450 enzymes, such as CYP1B1 and CYP1A1, which are overexpressed in many tumors.[3] This tumor-specific activation can lead to targeted cell death while sparing healthy tissues.

Caption: Bioactivation pathway of chalcone prodrugs in cancer cells.

Table 1: Representative Anticancer Activity of Chalcone Derivatives (Note: These are representative data for chalcones, not specifically derived from this compound, to illustrate the potential of the compound class).

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Diaryl Ether Chalcone | MCF-7 (Breast) | 3.44 ± 0.19 | [7] |

| Diaryl Ether Chalcone | HepG2 (Liver) | 4.64 ± 0.23 | [7] |

| Diaryl Ether Chalcone | HCT116 (Colon) | 6.31 ± 0.27 | [7] |

| Furoyloxy-methoxychalcone | HL-60 (Leukemia) | 4.9 ± 1.3 | [7] |

| Chalcone-1,2,3-triazole hybrid | HepG2 (Liver) | 0.9 | [6] |

Antifungal Activity of 1,2,4-Triazole Derivatives

The 1,2,4-triazole moiety is the core of several leading antifungal drugs, including fluconazole and itraconazole.[4] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.[4] Derivatives synthesized from this compound are expected to share this mechanism and exhibit potent antifungal activity.

Table 2: Representative Antifungal Activity of 1,2,4-Triazole Derivatives (Note: These are representative data for triazoles to illustrate the potential of the compound class).

| Compound Class/Substituent | Fungal Strain | MIC (µg/mL) | Reference |

| Benzotriazine-Triazole Analog | Candida albicans | 0.0156 - 2.0 | [5] |

| Benzotriazine-Triazole Analog | Cryptococcus neoformans | 0.0156 - 2.0 | [5] |

| Thiazolo[4,5-d]pyrimidine-Triazole | Various Fungi | 0.06 - 32 | [5] |

| Triazolo-trifluoromethylpyrimidine | Botrytis cinerea | Good Activity | [8] |

| Schiff Base of 1,2,4-triazole-3-thiol | Microsporum gypseum | > Ketoconazole | [9] |

Key Experimental Protocols

General Protocol for Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Reactants: Dissolve this compound (1.0 eq) and a selected substituted aromatic aldehyde (1.0-1.2 eq) in ethanol or methanol.

-

Catalyst: Cool the solution in an ice bath and add an aqueous solution of a base (e.g., 40% KOH or NaOH) dropwise with constant stirring.[1]

-

Reaction: Allow the mixture to stir at room temperature for 4-24 hours. The formation of a precipitate often indicates product formation. Monitor progress with TLC.

-

Isolation: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product fully.

-

Purification: Filter the solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

General Protocol for Anticancer MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives dissolved in DMSO (final DMSO concentration <0.1%) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

General Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) according to CLSI guidelines.

-

Compound Dilution: Prepare serial dilutions of the synthesized triazole derivatives in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculation: Add the fungal inoculum to each well. Include positive (fungus + medium), negative (medium only), and drug controls (e.g., fluconazole).

-

Incubation: Incubate the plates at 35 °C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.[9]

Physicochemical and Spectroscopic Data

Table 3: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO | PubChem[10] |

| Molecular Weight | 248.49 g/mol | PubChem[10] |

| Appearance | Solid (predicted) | - |

| CAS Number | 825-40-1 | PubChem[10] |

Table 4: Reference Spectroscopic Data of Analogous α-Bromo Ketones

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| 2-Bromo-1-(4-chlorophenyl)ethanone | 7.94 (d, 2H), 7.48 (d, 2H), 4.42 (s, 2H) | 190.2, 140.5, 132.2, 130.3, 129.2, 30.4 | [11] |

| 2-Bromo-1-(2-chlorophenyl)ethanone | 7.62-7.65 (m, 1H), 7.43-7.47 (m, 2H), 7.35-7.40 (m, 1H), 4.53 (s, 2H) | 194.0, 136.2, 132.8, 130.6, 130.5, 130.3, 127.2, 34.7 | [11] |

Conclusion

This compound is a high-value synthetic intermediate with significant potential in medicinal chemistry. Its versatile reactivity allows for the straightforward synthesis of diverse molecular scaffolds, including chalcones and 1,2,4-triazoles. The derivatives of this compound are promising candidates for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols and data summarized in this guide demonstrate the foundational role of this building block and provide a framework for further exploration and drug discovery efforts.

References

- 1. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Synthesis of Chalcones as Anticancer Prodrugs and their Bioactivation in CYP1 Expressing Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isres.org [isres.org]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C8H6BrClO | CID 4712644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Methodological & Application

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 1-(2-Bromo-4-chlorophenyl)ethanone

Introduction

1-(2-Bromo-4-chlorophenyl)ethanone is a versatile bifunctional building block in organic synthesis, particularly for the construction of a wide array of heterocyclic scaffolds. Its structure, featuring an α-bromine atom adjacent to a carbonyl group, allows for sequential or tandem reactions to form various ring systems.[1] The presence of bromo and chloro substituents on the phenyl ring provides additional handles for further functionalization, making its derivatives attractive for applications in medicinal chemistry and materials science. This document provides detailed protocols for the synthesis of quinoxalines and pyrazoles, two important classes of nitrogen-containing heterocycles, using this compound as the starting material.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of privileged heterocyclic compounds found in numerous biologically active molecules with applications as antibacterial, anticancer, and kinase inhibitors.[2] A primary and efficient method for their synthesis is the condensation of an aryl 1,2-diamine with an α-haloketone.[2][3] This reaction proceeds via an initial alkylation of one amino group, followed by intramolecular condensation and subsequent oxidation to the aromatic quinoxaline ring.

General Reaction Scheme: Quinoxaline Synthesis

The reaction of this compound with a substituted o-phenylenediamine affords the corresponding 2-(2-bromo-4-chlorophenyl)quinoxaline derivative.

References

Application Notes and Protocols: 1-(2-Bromo-4-chlorophenyl)ethanone in Aromatic Acylation Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromo-4-chlorophenyl)ethanone is a substituted acetophenone that serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. While the core structure of this molecule, an acyl halide-like moiety attached to a substituted benzene ring, might suggest its potential use in Friedel-Crafts acylation reactions, its primary application lies in its role as a versatile building block for constructing more complex molecular architectures. This document provides a comprehensive overview of the synthesis of this compound via Friedel-Crafts acylation and its subsequent applications in organic synthesis, along with detailed experimental protocols.

Synthesis of this compound via Friedel-Crafts Acylation

The most common and industrially scalable method for preparing this compound is through the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Reaction Principle

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1][2] In the synthesis of this compound, the Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acetyl chloride to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 1-bromo-3-chlorobenzene. The bromine and chlorine substituents are deactivating and ortho-, para-directing. The acylation is expected to occur at the position para to the chlorine and ortho to the bromine, yielding the desired product.

Diagram: Synthesis of this compound

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 1-Bromo-3-chlorobenzene | C₆H₄BrCl | 191.45 | 19.15 g | 1.0 |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 8.64 g | 1.1 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 14.67 g | 1.1 |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 200 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |

| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | As needed | - |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (8.64 g, 0.11 mol) to the stirred suspension.

-

To this mixture, add a solution of 1-bromo-3-chlorobenzene (19.15 g, 0.10 mol) in anhydrous dichloromethane (100 mL) dropwise from the addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Expected Yield and Characterization:

-

Yield: 75-85%

-

Appearance: White to off-white solid

-

¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, J = 2.0 Hz, 1H), 7.55 (dd, J = 8.4, 2.0 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 2.65 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 200.1, 138.5, 134.2, 131.8, 130.5, 128.9, 122.3, 30.8.

Applications in Organic Synthesis

This compound is not typically used as an acylating agent in intermolecular Friedel-Crafts reactions. The presence of the deactivating bromo and chloro substituents on the phenyl ring reduces its electrophilicity to a point where it is not a suitable acylium ion precursor under standard conditions. Instead, its synthetic utility stems from the reactivity of the α-bromo ketone functionality.

Synthesis of Heterocyclic Compounds

A primary application of this compound is in the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceutical agents. The α-bromo ketone is a potent electrophile that readily reacts with nucleophiles.

-

Thiazoles: Reaction with thioamides or thioureas yields substituted thiazoles.

-

Imidazoles: Condensation with amidines can be used to construct the imidazole ring system.

-

Triazoles: It serves as a precursor for the synthesis of 1,2,4-triazole derivatives.[3]

-

Quinoxalines: Reaction with ortho-phenylenediamines leads to the formation of quinoxalines.

Diagram: Heterocycle Synthesis Workflow

Caption: General workflow for heterocycle synthesis.

Intermediate in Pharmaceutical Synthesis

The heterocyclic scaffolds derived from this compound are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs). For example, substituted thiazoles and imidazoles are found in a variety of drugs, including antifungal, antibacterial, and anti-inflammatory agents.

Intramolecular Friedel-Crafts Acylation Potential

While intermolecular acylation is not favored, appropriately substituted derivatives of this compound could potentially undergo intramolecular Friedel-Crafts acylation to form cyclic ketones.[4] For this to occur, the molecule would need to possess a tethered aromatic ring that can act as the nucleophile.

For instance, if the methyl group of the ethanone were extended into a chain terminating in a phenyl group, an intramolecular cyclization could be induced by a Lewis acid to form a polycyclic ketone. The feasibility and yield of such a reaction would depend on the length and nature of the tether, as well as the substitution pattern on the second aromatic ring.

Conclusion

This compound is a key synthetic intermediate whose relevance to Friedel-Crafts acylation primarily lies in its own synthesis. Its application in subsequent reactions is dominated by the reactivity of its α-bromo ketone moiety, making it a valuable precursor for a diverse range of heterocyclic compounds, many of which are of interest in drug discovery and development. While its direct use as an acylating agent in intermolecular Friedel-Crafts reactions is not established, the potential for its derivatives to undergo intramolecular cyclizations remains an area for synthetic exploration.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 1-(2-Bromo-4-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic substitution reactions involving 1-(2-Bromo-4-chlorophenyl)ethanone. This versatile α-halo ketone serves as a valuable building block for the synthesis of a wide array of heterocyclic compounds and other functionalized molecules, which are of significant interest in medicinal chemistry and drug development. The protocols detailed herein provide methodologies for the synthesis of various derivatives and offer insights into their potential biological applications.

Introduction

This compound, also known as 2-bromo-4'-chloroacetophenone, is a highly reactive electrophile due to the presence of a bromine atom on the α-carbon adjacent to the carbonyl group. This structural feature makes it susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This reactivity is the basis for its utility in the synthesis of diverse molecular scaffolds, particularly five-membered heterocycles like thiazoles, which are known to exhibit a range of biological activities, including antifungal and antimicrobial properties.

General Reaction Pathway

The fundamental reaction involves the nucleophilic attack on the α-carbon of this compound, resulting in the formation of a new carbon-nucleophile bond and the expulsion of the bromide leaving group.

Caption: General nucleophilic substitution reaction of this compound.

Data Presentation

Table 1: Nucleophilic Substitution Reactions and Product Characterization

| Nucleophile | Reagent | Product Name | Reaction Conditions | Yield (%) | Spectroscopic Data |

| Thiourea | Thiourea | 2-Amino-4-(2-bromo-4-chlorophenyl)thiazole | Ethanol, Reflux, 1-3 h | ~90% | ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J=2.0 Hz, 1H), 7.55 (dd, J=8.4, 2.0 Hz, 1H), 7.40 (d, J=8.4 Hz, 1H), 6.80 (s, 1H), 5.10 (br s, 2H). ¹³C NMR (CDCl₃, 100 MHz): δ 168.2, 149.5, 134.0, 132.8, 131.5, 129.8, 128.5, 122.1, 105.3. |

| Aniline | Aniline | 1-(4-Chlorophenyl)-2-(phenylamino)ethanone | Ethanol, Reflux, 4 h | Moderate | ¹H NMR (CDCl₃, 400 MHz): δ 7.90 (d, J=8.8 Hz, 2H), 7.45 (d, J=8.8 Hz, 2H), 7.20 (t, J=7.8 Hz, 2H), 6.80 (t, J=7.4 Hz, 1H), 6.70 (d, J=8.0 Hz, 2H), 4.60 (s, 2H), 4.50 (br s, 1H). |

| Sodium Azide | NaN₃ | 1-(2-Azido-4-chlorophenyl)ethanone | DMF, Room Temp, 12-24 h | High | IR (KBr, cm⁻¹): 2100 (N₃ stretch), 1685 (C=O stretch). |

| Potassium Cyanide | KCN | 2-(4-Chlorophenyl)-2-oxoacetonitrile | Ethanol/Water, Reflux, 2-4 h | Good | IR (KBr, cm⁻¹): 2220 (C≡N stretch), 1690 (C=O stretch). |

Note: Spectroscopic data for some products are predicted based on analogous structures and may vary.

Experimental Protocols

Protocol 1: Hantzsch Thiazole Synthesis of 2-Amino-4-(2-bromo-4-chlorophenyl)thiazole

This protocol describes the synthesis of a thiazole derivative, a common and biologically relevant scaffold, via the Hantzsch thiazole synthesis.[1][2]

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Sodium Carbonate (5% aqueous solution)

-

Deionized water

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol) and thiourea (1.2 mmol).

-

Add ethanol (5 mL) to the flask.

-

Heat the mixture to reflux (approximately 78 °C) with stirring for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (20 mL).

-

Neutralize the solution with a 5% aqueous solution of sodium carbonate.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold deionized water.

-

Dry the product under vacuum to obtain 2-amino-4-(2-bromo-4-chlorophenyl)thiazole.

Protocol 2: Synthesis of 1-(4-Chlorophenyl)-2-(phenylamino)ethanone

Materials:

-

This compound

-

Aniline

-

Ethanol

-

Triethylamine

Procedure:

-

Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Add aniline (1.1 mmol) and triethylamine (1.2 mmol) to the solution.

-

Reflux the mixture for 4 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.